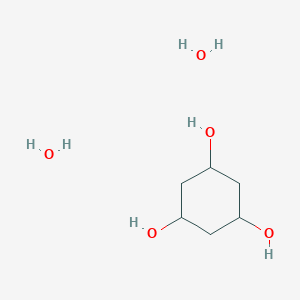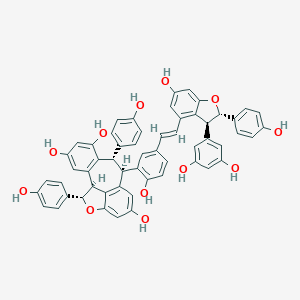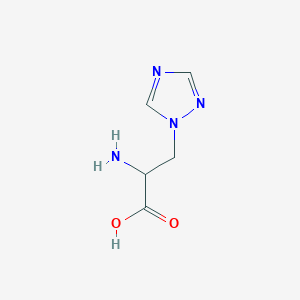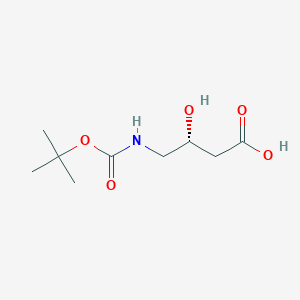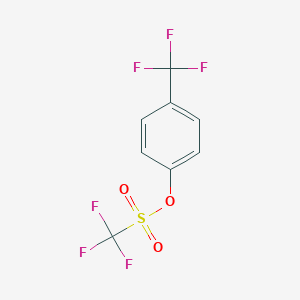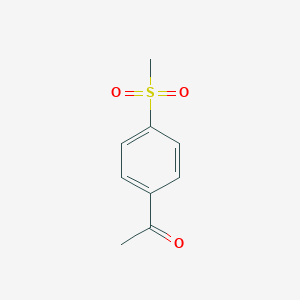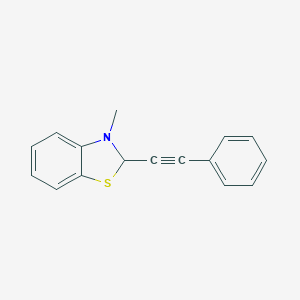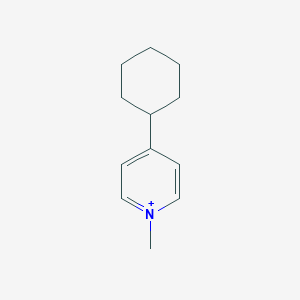
1-Methyl-4-cyclohexylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acetylcholine receptors (nAChRs) are a type of ligand-gated ion channel that are widely distributed throughout the nervous system. They are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. M4CP is a selective agonist of nAChRs, meaning that it binds to and activates these receptors. This makes it a useful tool for studying the function of nAChRs in vitro and in vivo.
作用機序
M4CP binds to the extracellular domain of 1-Methyl-4-cyclohexylpyridinium, causing a conformational change that allows ions such as calcium and sodium to flow into the cell. This leads to depolarization of the cell membrane and the activation of downstream signaling pathways. The specific effects of M4CP on 1-Methyl-4-cyclohexylpyridinium depend on the subtype of receptor and the cellular context in which it is expressed.
生化学的および生理学的効果
M4CP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can increase the release of neurotransmitters such as dopamine and acetylcholine, as well as modulating the activity of ion channels and intracellular signaling pathways. In vivo studies have demonstrated that M4CP can have analgesic effects, reduce nicotine self-administration, and improve cognitive function in animal models.
実験室実験の利点と制限
M4CP has several advantages as a tool for studying 1-Methyl-4-cyclohexylpyridinium. It is a selective agonist of these receptors, meaning that it can be used to specifically activate them without affecting other types of receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. M4CP has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It can also be difficult to control the concentration of M4CP in vivo, which may limit its use in certain types of experiments.
将来の方向性
There are several areas of future research that could be explored using M4CP. One potential direction is to investigate the role of 1-Methyl-4-cyclohexylpyridinium in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential therapeutic applications of nAChR agonists in conditions such as chronic pain and addiction. Finally, further studies could be conducted to better understand the specific effects of M4CP on different subtypes of 1-Methyl-4-cyclohexylpyridinium and in different cellular contexts.
In conclusion, M4CP is a useful tool for studying the function of 1-Methyl-4-cyclohexylpyridinium in vitro and in vivo. Its selective agonist properties make it a valuable tool for investigating the role of these receptors in a variety of physiological processes. While there are some limitations to its use, M4CP has several advantages that make it a valuable tool for researchers in the field of neurobiology. Further research is needed to fully understand the potential applications of M4CP and other nAChR agonists in the treatment of neurological disorders and other conditions.
合成法
M4CP can be synthesized using a variety of methods, including the reaction of 4-cyclohexylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization. The purity of the final product can be confirmed using techniques such as NMR spectroscopy or mass spectrometry.
科学的研究の応用
M4CP has been used extensively in research on 1-Methyl-4-cyclohexylpyridinium. It has been shown to be a potent and selective agonist of these receptors, with a higher affinity for the α4β2 subtype compared to other subtypes. M4CP has been used to study the role of 1-Methyl-4-cyclohexylpyridinium in a variety of physiological processes, including pain perception, addiction, and cognitive function. It has also been used to investigate the potential therapeutic applications of nAChR agonists in conditions such as Alzheimer's disease and schizophrenia.
特性
CAS番号 |
122861-46-5 |
|---|---|
製品名 |
1-Methyl-4-cyclohexylpyridinium |
分子式 |
C12H18N+ |
分子量 |
176.28 g/mol |
IUPAC名 |
4-cyclohexyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H18N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3/q+1 |
InChIキー |
BZUHSKZWFUGXDP-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
正規SMILES |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
その他のCAS番号 |
122861-46-5 |
同義語 |
1-methyl-4-cyclohexylpyridinium MCPyridinium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



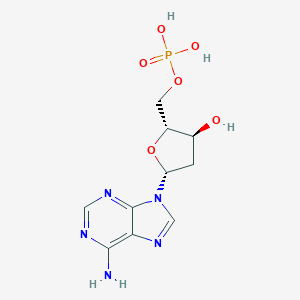
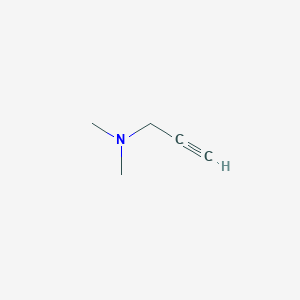
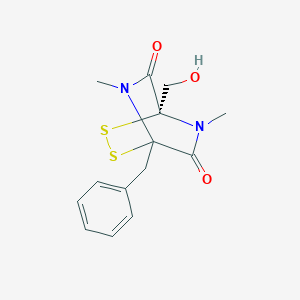
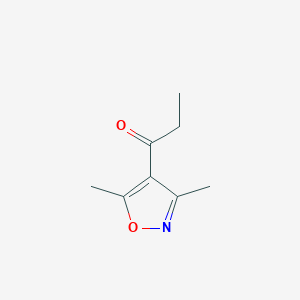
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
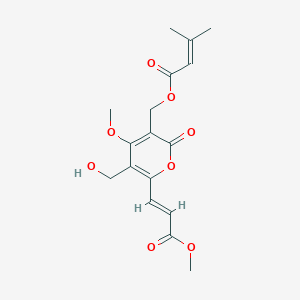
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
